An In-depth Technical Guide on the Synthesis and Characterization of (But-3-en-2-yl)thiourea
An In-depth Technical Guide on the Synthesis and Characterization of (But-3-en-2-yl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, (But-3-en-2-yl)thiourea. Thiourea derivatives are a significant class of organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. Their biological activities, including antimicrobial, antifungal, and anticancer properties, make them promising candidates for drug discovery and development.[1][2][3][4] This document outlines a detailed synthetic protocol, thorough characterization methodologies, and expected analytical data for (But-3-en-2-yl)thiourea, serving as a valuable resource for researchers in the field.
Synthesis of (But-3-en-2-yl)thiourea
The synthesis of (But-3-en-2-yl)thiourea can be achieved through the reaction of 3-buten-2-amine with an appropriate thiocarbonylating agent. A common and effective method involves the use of benzoyl isothiocyanate, followed by the hydrolysis of the resulting N-benzoylthiourea derivative. This two-step approach generally provides good yields and high purity of the final product.
Experimental Protocol: Synthesis of (But-3-en-2-yl)thiourea
Materials:
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3-buten-2-amine
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Benzoyl isothiocyanate
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Acetone
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Distilled water
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (CH₂Cl₂)
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Ethyl acetate
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Hexane
Procedure:
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Step 1: Synthesis of 1-benzoyl-3-(but-3-en-2-yl)thiourea:
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Dissolve 3-buten-2-amine (1.0 eq) in acetone (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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Add benzoyl isothiocyanate (1.0 eq) dropwise to the cooled solution over a period of 15 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.
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Upon completion, pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.
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Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 1-benzoyl-3-(but-3-en-2-yl)thiourea.
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Step 2: Hydrolysis to (But-3-en-2-yl)thiourea:
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Suspend the crude 1-benzoyl-3-(but-3-en-2-yl)thiourea in a 10% aqueous solution of sodium hydroxide (50 mL).
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Reflux the mixture for 6 hours.
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Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid until a pH of 5-6 is reached.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure (But-3-en-2-yl)thiourea.
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Quantitative Data for Synthesis
| Parameter | Expected Value |
| Yield | 75-85% |
| Melting Point | 110-115 °C |
| Purity (by HPLC) | >98% |
| Reaction Time | 10 hours |
Characterization of (But-3-en-2-yl)thiourea
The synthesized (But-3-en-2-yl)thiourea is characterized using a combination of spectroscopic techniques to confirm its structure and purity. These methods include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Experimental Protocols: Characterization
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FT-IR Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet on a PerkinElmer spectrometer in the range of 4000-400 cm⁻¹.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
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Mass Spectrometry: The mass spectrum is obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source in positive ion mode.
Expected Spectroscopic Data
Table 1: FT-IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3200 | Strong, Broad |
| C-H (sp³) Stretch | 2980 - 2900 | Medium |
| C=C Stretch | 1640 - 1620 | Medium |
| N-H Bend | 1620 - 1580 | Medium |
| C=S Stretch | 1250 - 1020 | Strong |
Table 2: ¹H-NMR Spectral Data (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH₂ | 7.5 - 8.5 | Broad Singlet | - | 2H |
| NH | 6.0 - 7.0 | Broad Singlet | - | 1H |
| =CH | 5.8 - 6.0 | Multiplet | - | 1H |
| =CH₂ | 5.1 - 5.3 | Multiplet | - | 2H |
| CH | 4.5 - 4.7 | Multiplet | - | 1H |
| CH₃ | 1.3 - 1.5 | Doublet | 6.8 | 3H |
Table 3: ¹³C-NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=S | 180 - 185 |
| =CH | 138 - 142 |
| =CH₂ | 114 - 118 |
| CH | 50 - 55 |
| CH₃ | 20 - 25 |
Table 4: Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 131.07 |
| [M+Na]⁺ | 153.05 |
Visualizations
Synthesis Pathway
Caption: Synthetic route to (But-3-en-2-yl)thiourea.
Experimental Workflow
References
- 1. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
